Cas no 89245-14-7 (1-[(trifluoromethyl)sulfonyl]-Piperazine)
![1-[(trifluoromethyl)sulfonyl]-Piperazine structure](https://ja.kuujia.com/scimg/cas/89245-14-7x500.png)
1-[(trifluoromethyl)sulfonyl]-Piperazine 化学的及び物理的性質
名前と識別子
-
- 1-[(trifluoromethyl)sulfonyl]-Piperazine
- 1-(trifluoromethylsulfonyl)piperazine
- Piperazine, 1-[(trifluoromethyl)sulfonyl]-
- 1-(Trifluoromethanesulfonyl)piperazine
- 1-((Trifluoromethyl)sulfonyl)piperazine
- 89245-14-7
- SCHEMBL189725
- DTXSID10595619
- 1-trifluoromethanesulfonyl-piperazine
- EN300-5245814
- 1-TRIFLUOROMETHANESULFONYLPIPERAZINE
- CS-0112090
-
- インチ: InChI=1S/C5H9F3N2O2S/c6-5(7,8)13(11,12)10-3-1-9-2-4-10/h9H,1-4H2
- InChIKey: IBYRUEFAAFGNSD-UHFFFAOYSA-N
- ほほえんだ: C1CN(CCN1)S(=O)(=O)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 218.03368319g/mol
- どういたいしつりょう: 218.03368319g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
1-[(trifluoromethyl)sulfonyl]-Piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1182730-2.5g |
1-((Trifluoromethyl)sulfonyl)piperazine |
89245-14-7 | 98% | 2.5g |
¥34023.00 | 2024-04-26 | |
Enamine | EN300-5245814-0.5g |
1-trifluoromethanesulfonylpiperazine |
89245-14-7 | 0.5g |
$713.0 | 2023-05-26 | ||
Enamine | EN300-5245814-5.0g |
1-trifluoromethanesulfonylpiperazine |
89245-14-7 | 5g |
$2152.0 | 2023-05-26 | ||
Chemenu | CM335070-1g |
1-((Trifluoromethyl)sulfonyl)piperazine |
89245-14-7 | 95%+ | 1g |
$1398 | 2022-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1182730-250mg |
1-((Trifluoromethyl)sulfonyl)piperazine |
89245-14-7 | 98% | 250mg |
¥18435.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1182730-500mg |
1-((Trifluoromethyl)sulfonyl)piperazine |
89245-14-7 | 98% | 500mg |
¥16679.00 | 2024-04-26 | |
Enamine | EN300-5245814-0.25g |
1-trifluoromethanesulfonylpiperazine |
89245-14-7 | 0.25g |
$683.0 | 2023-05-26 | ||
Enamine | EN300-5245814-0.1g |
1-trifluoromethanesulfonylpiperazine |
89245-14-7 | 0.1g |
$653.0 | 2023-05-26 | ||
Enamine | EN300-5245814-10.0g |
1-trifluoromethanesulfonylpiperazine |
89245-14-7 | 10g |
$3191.0 | 2023-05-26 | ||
Chemenu | CM335070-1g |
1-((Trifluoromethyl)sulfonyl)piperazine |
89245-14-7 | 95%+ | 1g |
$1398 | 2021-08-18 |
1-[(trifluoromethyl)sulfonyl]-Piperazine 関連文献
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
1-[(trifluoromethyl)sulfonyl]-Piperazineに関する追加情報
1-[(Trifluoromethyl)Sulfonyl]-Piperazine: A Comprehensive Overview of CAS No. 89245-14-7
1-[(Trifluoromethyl)sulfonyl]-Piperazine, with the CAS number 89245-14-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as trifluoromethanesulfonyl piperazine or TFMP, is a derivative of piperazine with a trifluoromethanesulfonyl group attached to one of its nitrogen atoms. The unique combination of the piperazine ring and the trifluoromethanesulfonyl moiety endows this compound with a range of interesting properties and potential applications.
The chemical structure of 1-[(trifluoromethyl)sulfonyl]-piperazine consists of a six-membered piperazine ring, which is a common structural motif in many biologically active compounds. The introduction of the trifluoromethanesulfonyl group significantly alters the electronic and steric properties of the molecule, making it highly reactive and versatile in synthetic chemistry. This modification can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, which are crucial factors in drug design and development.
In recent years, 1-[(trifluoromethyl)sulfonyl]-piperazine has been extensively studied for its potential therapeutic applications. One notable area of research is its use as a scaffold for the development of novel antipsychotic drugs. The trifluoromethanesulfonyl group has been shown to improve the pharmacokinetic properties of these compounds, leading to better brain penetration and longer-lasting effects. For example, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that derivatives of 1-[(trifluoromethyl)sulfonyl]-piperazine exhibited potent antagonistic activity against dopamine D2 receptors, which are key targets for antipsychotic medications.
Beyond its potential in psychiatric disorders, 1-[(trifluoromethyl)sulfonyl]-piperazine has also shown promise in other therapeutic areas. Research published in the Bioorganic & Medicinal Chemistry Letters in 2020 highlighted its use as a lead compound for developing new antiviral agents. The compound's ability to modulate viral entry and replication mechanisms makes it an attractive candidate for combating viral infections, including those caused by RNA viruses such as influenza and coronaviruses.
The synthetic accessibility of 1-[(trifluoromethyl)sulfonyl]-piperazine is another factor that contributes to its widespread use in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common method involves the reaction of piperazine with triflic anhydride (Tf2O) in the presence of a base such as triethylamine (Et3N). This reaction proceeds smoothly under mild conditions, yielding high yields of the desired product.
In addition to its therapeutic applications, 1-[(trifluoromethyl)sulfonyl]-piperazine has found utility as a building block in organic synthesis. Its reactivity and functional group compatibility make it an excellent starting material for constructing complex molecules with diverse biological activities. For instance, it can be used to introduce trifluoromethanesulfonyl functionalities into peptides and other biomolecules, enhancing their stability and bioavailability.
The safety profile of 1-[(trifluoromethyl)sulfonyl]-piperazine is an important consideration in its development as a pharmaceutical agent. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal toxicity observed in animal models. However, further research is needed to fully understand its long-term safety and potential side effects in humans.
In conclusion, 1-[(trifluoromethyl)sulfonyl]-Piperazine, CAS No. 89245-14-7, is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable properties make it an attractive candidate for developing new therapeutic agents targeting psychiatric disorders, viral infections, and other diseases. As research continues to advance, it is likely that this compound will play an increasingly important role in the discovery and development of novel drugs.
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